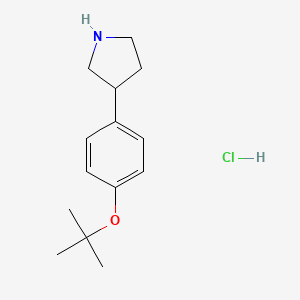

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride

Descripción general

Descripción

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a tert-butoxy-substituted phenyl group attached to the pyrrolidine ring and a hydrochloride counterion. Pyrrolidine derivatives are widely utilized in pharmaceutical chemistry due to their versatility as building blocks for drug candidates. However, its discontinuation in commercial catalogs (e.g., CymitQuimica, Ref: 10-F736664) suggests challenges in synthesis, stability, or demand .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride typically involves the reaction of 4-tert-butoxy-benzaldehyde with pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butoxy group can yield tert-butyl alcohol or tert-butyl ketone, while nucleophilic substitution can lead to various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride has been explored for its potential therapeutic applications. Its structure allows it to interact with biological systems effectively, leading to various medicinal uses:

- Antifungal Activity : Research indicates that derivatives of this compound can exhibit systemic fungicidal activity. The compound's chirality plays a crucial role in its efficacy against fungal infections, with specific enantiomers showing enhanced activity compared to racemic mixtures . This makes it a candidate for developing new antifungal agents that are more effective and less toxic.

- Inhibition of Endothelin-Converting Enzyme : Compounds related to pyrrolidine derivatives have been studied for their ability to inhibit metalloproteases, particularly those involved in vasoconstriction. These inhibitors are promising for treating conditions like hypertension and cardiac insufficiency . The use of this compound in such contexts could lead to novel therapies for cardiovascular diseases.

Agricultural Applications

The compound is also being investigated for its role in plant protection:

- Systemic Fungicides : Its derivatives have been noted for their systemic fungicidal properties, which allow them to protect plants from pathogens more effectively than conventional fungicides. This characteristic is particularly beneficial during periods of rapid plant growth when traditional fungicides may fail due to environmental exposure .

Case Study 1: Antifungal Efficacy

A study focusing on the antifungal properties of pyrrolidine derivatives demonstrated that certain configurations of this compound significantly inhibited the growth of common plant pathogens. The research highlighted the importance of chirality in enhancing the compound's antifungal efficacy, suggesting a pathway for developing targeted agricultural treatments.

Case Study 2: Cardiovascular Research

In cardiovascular studies, compounds similar to this compound were shown to effectively inhibit endothelin-converting enzyme activity. This inhibition correlated with reduced blood pressure in animal models, indicating potential therapeutic benefits for managing hypertension and related disorders .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparación Con Compuestos Similares

Comparison with Similar Pyrrolidine Derivatives

Below is a comparative analysis of structurally related pyrrolidine hydrochlorides, focusing on substituent effects, inferred properties, and applications.

Structural and Functional Group Analysis

Physicochemical and Application Insights

- Lipophilicity : The tert-butoxy group in the target compound likely increases lipophilicity (logP) compared to sulphonyl- or fluoromethyl-substituted analogs, favoring blood-brain barrier penetration but reducing water solubility .

- Metabolic Stability : Fluorine in (3R)-3-(fluoromethyl)pyrrolidine HCl may reduce oxidative metabolism, extending half-life compared to tert-butoxy or methylphenylsulphonyl derivatives .

- Synthetic Utility: Carbamate-protected derivatives (e.g., 1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine HCl) are intermediates in peptide synthesis, whereas sulphonyl groups (e.g., 3-(4-Methylphenylsulphonyl)pyrrolidine HCl) are common in sulfonamide drug scaffolds .

- Discontinuation Trends: Both 3-(4-Tert-butoxy-phenyl)-pyrrolidine HCl and 3-(Pyrrolidin-1-yl)butanoic acid (Ref: 10-F732110) are discontinued, suggesting niche applicability or synthesis hurdles .

Research Findings and Industrial Relevance

- PharmaBlock Sciences lists multiple pyrrolidine hydrochlorides (e.g., PBXAA092-1, PBN2011419) with stereochemical and functional group diversity, underscoring their role in kinase inhibitors or GPCR-targeted therapies .

- The tert-butoxy group’s steric hindrance may limit interactions with flat binding pockets compared to planar sulphonyl groups, influencing target selectivity .

- CymitQuimica highlights discontinued status for the target compound, implying industry shifts toward fluorinated or carbamate-protected analogs for improved stability .

Actividad Biológica

3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butoxy group on a phenyl ring, which is crucial for its biological activity. The molecular formula is and the CAS number is 1187931-72-1. Its structural characteristics are essential for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

The mechanism of action appears to involve the inhibition of bacterial enzyme activity, disrupting critical cellular processes.

Anticancer Properties

The anticancer potential of this compound has also been explored. It has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Mechanism of Action : The compound interferes with tubulin polymerization and induces reactive oxygen species (ROS) production in cancer cells, leading to apoptosis.

In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited IC50 values indicating effective cytotoxicity.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A comprehensive study assessed the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated significant inhibitory effects against pathogenic bacteria and fungi, supporting its potential as a therapeutic agent for infections caused by resistant strains.

- Anticancer Mechanism Exploration : Another research effort focused on elucidating the molecular mechanisms through which this compound induces apoptosis in cancer cells. The study highlighted the role of ROS in mediating cell death and suggested that this compound could be developed into a novel anticancer drug.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Tert-butoxy-phenyl)-pyrrolidine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. For example:

- Catalyst selection : Use palladium-based catalysts for coupling reactions, as demonstrated in pyrrolidine derivative syntheses (e.g., Suzuki-Miyaura coupling for aryl-pyrrolidine frameworks) .

- Solvent system : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency for tert-butoxy groups .

- Temperature control : Maintain 60–80°C during tert-butoxy group introduction to minimize side reactions .

- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR to confirm pyrrolidine ring conformation (δ 2.5–3.5 ppm for N–CH2 protons) and tert-butoxy group integrity (δ 1.2 ppm for C(CH3)3) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 268.18 for C14H22ClNO2) .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and aryl group orientation .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–7.4) under controlled temperatures (20–37°C) .

- Quantitative analysis : Use UV-Vis spectroscopy (λmax ~260 nm) to measure saturation points. Discrepancies may arise from residual solvents or polymorphic forms, necessitating differential scanning calorimetry (DSC) to identify crystalline phases .

Advanced Research Questions

Q. What strategies are effective for resolving chiral centers in this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ~2–3 minutes) .

- Asymmetric synthesis : Employ (R)- or (S)-BINOL-derived catalysts during pyrrolidine ring formation to induce enantioselectivity (>90% ee) .

Q. How can researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Control experiments : Validate assay conditions (e.g., ATP levels in kinase inhibition assays) and rule out off-target effects via counter-screening .

- Molecular docking : Compare binding poses in homology models (e.g., dopamine D2 receptor) to identify steric clashes caused by tert-butoxy group orientation .

- Batch analysis : Check for impurities (e.g., residual tert-butyl chloride) via LC-MS, which may artificially modulate activity .

Q. What safety protocols are essential for handling this compound in electrophysiology studies?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and solution preparation .

- First aid : For skin contact, rinse immediately with 0.1 M HCl (to neutralize hydrochloride) followed by water .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to prevent environmental release of aromatic byproducts .

Q. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

Propiedades

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-14(2,3)16-13-6-4-11(5-7-13)12-8-9-15-10-12;/h4-7,12,15H,8-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTHMWNELCKNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-72-1 | |

| Record name | Pyrrolidine, 3-[4-(1,1-dimethylethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.